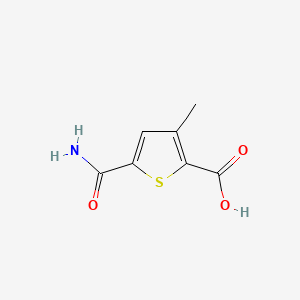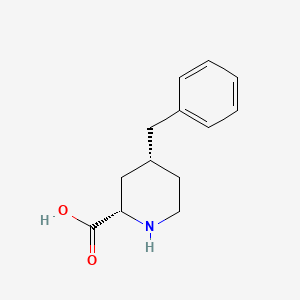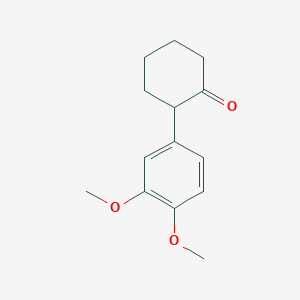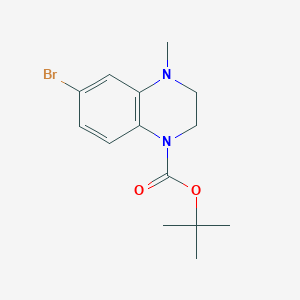
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring attached to a pentane chain with two methyl groups and two keto groups. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione typically involves the cyclization of 1,4-diones to form the furan ring. Common catalysts used in this reaction include sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of furan derivatives, including this compound, often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxy-methylfurfural . These compounds can be converted into various furan derivatives through a series of chemical reactions, including hydrogenation and rearrangement processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the keto groups can yield 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-diol .
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. For example, furan derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound’s keto groups can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic Acid: Another furan derivative with antimicrobial properties.
5-Hydroxy-methylfurfural: A biomass-derived platform chemical used in the synthesis of various furan derivatives.
Furfural: A precursor to many furan-based compounds.
Uniqueness
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is unique due to its specific structure, which includes a furan ring attached to a pentane chain with two methyl groups and two keto groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3 |
Clave InChI |
YUALFWRHFLIRON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)C(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)


![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)



![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
